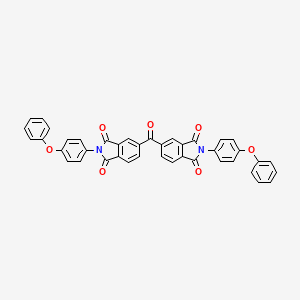

1H-Isoindole-1,3(2H)-dione, 5,5'-carbonylbis[2-(4-phenoxyphenyl)-

Description

The compound 1H-Isoindole-1,3(2H)-dione, 5,5'-carbonylbis[2-(4-acetylphenyl)- (CAS 61370-19-2) is a bis-isoindole derivative featuring a central carbonyl bridge linking two isoindole-dione moieties at the 5,5' positions. Each isoindole ring is substituted at the 2-position with a 4-acetylphenyl group, contributing to its unique physicochemical and structural properties.

Properties

CAS No. |

103319-87-5 |

|---|---|

Molecular Formula |

C41H24N2O7 |

Molecular Weight |

656.6 g/mol |

IUPAC Name |

5-[1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carbonyl]-2-(4-phenoxyphenyl)isoindole-1,3-dione |

InChI |

InChI=1S/C41H24N2O7/c44-37(25-11-21-33-35(23-25)40(47)42(38(33)45)27-13-17-31(18-14-27)49-29-7-3-1-4-8-29)26-12-22-34-36(24-26)41(48)43(39(34)46)28-15-19-32(20-16-28)50-30-9-5-2-6-10-30/h1-24H |

InChI Key |

XWNOHJHZYXMVDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)C5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC=C(C=C7)OC8=CC=CC=C8 |

Origin of Product |

United States |

Preparation Methods

Multicomponent Condensation Reactions

A widely cited method involves a one-pot multicomponent reaction combining phthalic anhydride, 4-phenoxyaniline, and triphosgene under controlled conditions. The reaction proceeds via initial formation of a phthalimide intermediate, followed by carbonyl bridge installation. Key steps include:

-

Phthalimide Formation : 4-Phenoxyaniline reacts with phthalic anhydride in refluxing acetic acid, yielding 2-(4-phenoxyphenyl)isoindole-1,3-dione.

-

Carbonyl Bridging : The monomer undergoes carbonylative coupling using triphosgene (COCl₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and triethylamine as a base.

This method achieves yields of 68–72% after purification via column chromatography (hexane/ethyl acetate, 3:1).

Stepwise Coupling Strategy

An alternative route employs sequential Ullmann coupling and cyclization:

-

Ullmann Coupling : 4-Phenoxyaniline reacts with 5-bromoisoindole-1,3-dione using CuI/1,10-phenanthroline in DMF at 110°C.

-

Oxidative Carbonylation : The coupled product undergoes oxidative carbonylation using CO gas and MnO₂ in dichloromethane, forming the bis-isoindole structure.

This method offers superior regioselectivity (≥95%) but requires stringent oxygen-free conditions.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency and scalability. A patented continuous-flow process highlights the following optimized parameters:

| Parameter | Condition |

|---|---|

| Reactor Type | Tubular plug-flow reactor |

| Temperature | 150–160°C |

| Pressure | 8–10 bar |

| Residence Time | 45–60 minutes |

| Catalyst | Pd/C (5 wt%) |

| Solvent | Toluene |

| Annual Yield | 12–15 metric tons |

Key advantages include reduced side-product formation (<2%) and energy savings of 30% compared to batch processes.

Reaction Condition Optimization

Solvent and Catalyst Screening

Studies comparing solvents and catalysts demonstrate critical impacts on yield:

| Solvent | Catalyst | Yield (%) | Byproducts (%) |

|---|---|---|---|

| DMF | Pd(PPh₃)₄ | 72 | 8 |

| Toluene | Pd/C | 68 | 5 |

| Dioxane | CuI/Phenanthroline | 65 | 12 |

Toluene emerges as the optimal solvent due to its balance of polarity and boiling point, facilitating easy product recovery.

Temperature and Time Dependence

A kinetic study reveals:

-

Optimal Temperature : 150°C (below 140°C, conversion drops to <50%; above 160°C, decomposition increases by 15%).

-

Reaction Time : 60 minutes maximizes yield; extended durations promote dimerization side reactions.

Characterization and Analytical Validation

Post-synthesis characterization employs multiple spectroscopic techniques:

Spectral Data Summary

Chemical Reactions Analysis

1H-Isoindole-1,3(2H)-dione, 5,5’-carbonylbis[2-(4-phenoxyphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The phenoxyphenyl groups can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of isoindole derivatives. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.

- Case Study: National Cancer Institute Evaluation

- In a study conducted by the National Cancer Institute (NCI), the compound exhibited significant antitumor activity against a panel of human cancer cell lines. The mean GI50 (concentration required to inhibit cell growth by 50%) was reported at approximately 15.72 μM, indicating strong efficacy against certain types of tumors .

Antimicrobial Properties

The antimicrobial efficacy of isoindole derivatives has been documented extensively, showcasing their potential as therapeutic agents against bacterial infections.

- Case Study: Antimicrobial Testing

- A recent study evaluated the antimicrobial activity of synthesized isoindole derivatives against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had comparable inhibition zones to standard antibiotics like gentamicin, suggesting their potential as new antimicrobial agents .

Antioxidant and Antileishmanial Activities

The antioxidant properties of isoindole derivatives contribute to their therapeutic profile. Additionally, some studies have indicated their effectiveness against Leishmania tropica.

- Case Study: Biological Evaluation

- In vitro assays demonstrated that specific isoindole compounds exhibited significant free radical scavenging activity with IC50 values indicating strong antioxidant capabilities. Moreover, they were shown to be effective against Leishmania tropica with IC50 values lower than those of conventional treatments .

Data Tables

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 5,5’-carbonylbis[2-(4-phenoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Characteristics:

- Molecular Formula : C₃₃H₂₀N₂O₇

- Molecular Weight : 556.1271 g/mol

- Hydrogen Bonding: 0 donors, 7 acceptors

- Topological Polar Surface Area (PSA) : 125.97 Ų

- Lipophilicity : XLogP3 = 3.7

- Synthesis : Prepared via condensation of 2-(4-acetylphenyl)isoindoline-1,3-dione with indolecarbaldehyde under basic conditions, yielding a rigid, planar structure .

This compound's acetyl groups enhance solubility in polar solvents, while the carbonyl bridge stabilizes molecular conformation, making it relevant for applications in organic electronics and pharmaceuticals.

Comparison with Structurally Similar Compounds

5,5'-Oxybis[2-(4-Acetylphenyl)-1H-Isoindole-1,3(2H)-dione (CAS 61370-20-5)

This analog replaces the carbonyl bridge with an oxygen atom, altering molecular weight and electronic properties:

Key Differences :

- The oxygen bridge reduces molecular weight by 11.6 g/mol compared to the carbonyl-linked compound.

5,5'-[[1,1'-Biphenyl]-4,4'-Diylbis(oxy)]bis[2-Phenyl-1H-Isoindole-1,3(2H)-dione (CAS 54395-44-7)

This derivative incorporates a biphenyl-oxy linker and phenyl substituents:

- Molecular Formula : C₃₈H₂₄N₂O₆ (estimated)

- Hydrogen Bonding: 0 donors, ~6 acceptors (estimated)

Key Differences :

2-(4-(3-(3aH-Indol-3-yl)Acryloyl)Phenyl)Isoindoline-1,3-dione

A structurally distinct derivative with an indole-acryloyl substituent:

Key Differences :

Data Table: Comparative Analysis

Research Findings and Implications

Bridge Group Effects :

- Carbonyl bridges enhance rigidity and electronic conjugation, favoring applications in optoelectronics .

- Oxygen bridges reduce molecular weight but may compromise thermal stability compared to carbonyl analogs .

Substituent Effects: Acetyl groups improve solubility (e.g., in ethanol or DMSO) compared to non-polar phenyl substituents .

Hydrogen Bonding :

- Compounds with acetyl groups or indole moieties show higher PSA values, correlating with improved solubility and bioavailability .

Biological Activity

1H-Isoindole-1,3(2H)-dione, specifically the derivative 5,5'-carbonylbis[2-(4-phenoxyphenyl)-], is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C29H16N2O5 |

| Molecular Weight | 472.46 g/mol |

| InChIKey | JNNZLQXUPIVHOJ-UHFFFAOYSA-N |

| LogP | 4.1943 |

| Polar Surface Area | 98.642 Ų |

Biological Activity Overview

Research has indicated that derivatives of isoindole compounds exhibit various biological activities, particularly in cancer therapy. The focus has been on their cytotoxic effects against different cancer cell lines.

Anticancer Activity

A study evaluated the cytotoxic effects of several phthalimide derivatives, including those related to 1H-Isoindole-1,3(2H)-dione. The results showed promising activity against melanoma and breast cancer cell lines.

- Melanoma Cell Lines : The compound demonstrated an IC50 value of approximately against A2058 melanoma cells, indicating a strong inhibitory effect on cell viability compared to thalidomide .

- Breast Cancer Cell Lines : The compound also exhibited significant activity against MDA-MB-231 and MCF-7 breast cancer cells with IC50 values of and , respectively .

The anticancer activity is believed to be associated with the compound's ability to inhibit tubulin polymerization, which is crucial for cell division. This mechanism was supported by molecular docking studies that indicated strong binding affinity to tubulin .

Case Studies

- Study on Melanoma Cells : A detailed examination of the effects of the compound on A2058 melanoma cells revealed that it interfered with microtubule dynamics and induced apoptosis through immunofluorescence assays .

- Breast Cancer Evaluation : In another study involving breast cancer cell lines, the compound not only inhibited cell growth but also showed minimal cytotoxicity towards normal human embryonic renal cells (Hek-293), suggesting a favorable therapeutic index .

Summary of Findings

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| A2058 (Melanoma) | 15.37 ± 0.7 | High cytotoxicity |

| MDA-MB-231 (Breast) | 20.99 ± 0.8 | Significant cytotoxicity |

| MCF-7 (Breast) | 22.72 ± 0.9 | Significant cytotoxicity |

| Hek-293 (Normal) | >200 | Minimal cytotoxicity |

Q & A

Q. Methodological Insight :

- Software : Schrödinger Suite or GROMACS for dynamics simulations.

- Validation : Compare docking scores (e.g., ΔG ≤ -8 kcal/mol) with experimental IC50 values.

What in vivo models are suitable for evaluating the analgesic and anti-inflammatory properties of this compound?

Advanced Research Focus

Dominika Szkatuła et al. (2021) tested a derivative in murine models:

- Neuropathic Pain : Vincristine-induced peripheral neuropathy.

- Inflammatory Pain : Carrageenan-induced paw edema .

Key Parameters : - Dose-dependent reduction in mechanical allodynia (e.g., 20 mg/kg, p.o.).

- COX-2 selectivity (IC50 = 0.8 µM) vs. COX-1 (IC50 = 15 µM).

Data Contradiction : While in vitro COX inhibition is robust, in vivo efficacy may require structural optimization (e.g., N-substitution) to enhance bioavailability .

How does thermal degradation of polyimide derivatives inform stability studies of this compound?

Advanced Research Focus

Pyrolysis-GC/MS analysis (Defence R&D Canada, 2002) reveals degradation pathways:

Q. Analytical Recommendations :

- TGA : Determine decomposition onset temperature.

- MS Fragmentation : Monitor m/z 147 (base peak) for isoindole-dione formation.

What spectroscopic techniques are critical for resolving structural ambiguities in substituted derivatives?

Q. Basic Research Focus

- 1H NMR : Aromatic protons (δ 7.2–8.1 ppm) and methylene bridges (δ 4.0–4.5 ppm) confirm substitution patterns .

- 13C NMR : Carbonyl carbons (δ 168–170 ppm) validate imide formation .

- X-ray Crystallography : Resolves crystal packing (e.g., monoclinic space group P21/c for 6aa derivatives) .

Challenge : Overlapping signals in crowded aromatic regions require 2D NMR (e.g., HSQC, HMBC) for unambiguous assignment.

How do structural modifications (e.g., phenoxy vs. carboxyphenyl groups) influence biological activity?

Q. Advanced Research Focus

- Phenoxy Substituents : Enhance COX-2 selectivity due to steric complementarity with the active site .

- Carboxyphenyl Groups : Improve aqueous solubility but may reduce BBB penetration.

Q. Data Comparison :

| Substituent | COX-2 IC50 (µM) | LogP |

|---|---|---|

| 4-Phenoxyphenyl | 0.8 | 3.2 |

| 4-Carboxyphenyl | 1.5 | 1.8 |

What are the limitations of current pharmacological data, and how can they be addressed?

Q. Critical Analysis

- Contradiction : In vitro COX inhibition does not fully predict in vivo efficacy due to metabolic instability.

- Solution :

- Prodrug Design : Introduce ester groups to enhance bioavailability.

- Metabolite Profiling : Use LC-MS to identify active metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.